molecular formula C19H16ClNO2 B15091074 5-butyl-5-chloro-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole-4,6-dione CAS No. 274691-34-8

5-butyl-5-chloro-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole-4,6-dione

Cat. No.: B15091074
CAS No.: 274691-34-8
M. Wt: 325.8 g/mol
InChI Key: FZTYISGBZVKSQQ-UHFFFAOYSA-N
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Description

5-Butyl-5-chloro-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole-4,6-dione is a high-purity chemical reagent designed for research and development applications. This compound belongs to the class of pyridocarbazole-diones, a framework of significant interest in synthetic and medicinal chemistry. The structure features a chloro and butyl substituent at the C-5 position, a site known for high regioselectivity in electrophilic substitution reactions, making it a valuable precursor for further functionalization . Researchers can exploit this reactivity to synthesize a diverse array of derivatives, including 5-aza and 5-amino compounds, for building complex molecular libraries . Pyrido[3,2,1-jk]carbazole scaffolds are prominent nitrogen-containing heterocycles, a class of compounds that constitutes a core structural element in over 60% of unique, small-molecule drugs . As such, this reagent provides a versatile building block for constructing novel N-heterocyclic frameworks, which are crucial in developing new active pharmaceutical ingredients and functional materials . This product is intended for research purposes by qualified laboratory professionals. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

274691-34-8

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

IUPAC Name

3-butyl-3-chloro-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16),10,12,14-hexaene-2,4-dione

InChI

InChI=1S/C19H16ClNO2/c1-2-3-11-19(20)17(22)14-9-6-8-13-12-7-4-5-10-15(12)21(16(13)14)18(19)23/h4-10H,2-3,11H2,1H3

InChI Key

FZTYISGBZVKSQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(=O)C2=CC=CC3=C2N(C1=O)C4=CC=CC=C34)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-butyl-5-chloro- typically involves regioselective dilithiation followed by functionalization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes halogenation and nitration at specific positions. For example:

  • Nitration : Treatment with nitric acid introduces a nitro group at the 5-position, yielding 5-chloro-5-nitro derivatives. This reaction proceeds under mild acidic conditions (H₂SO₄, 0–5°C) .

  • Chlorination : Reaction with chlorine gas or SOCl₂ replaces the nitro group, forming 5,5-dichloro derivatives. This step is typically conducted in dichloromethane at room temperature .

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃, H₂SO₄, 0–5°C5-Nitro-5-chloro derivative65–78%
ChlorinationCl₂, CH₂Cl₂, RT5,5-Dichloro derivative82%

Cyclization via Azide Intermediates

Azide derivatives of the compound undergo thermal decomposition to form fused heterocycles:

  • Thermolysis : Heating 4-azido-pyridocarbazolone (11 ) at 120–150°C induces cyclization to isoxazolo-pyrido[3,2,1-jk]carbazolone (12 ) . Differential scanning calorimetry (DSC) confirms exothermic transitions during this process .

Starting MaterialConditionsProductKey ObservationsReference
4-Azido derivative120–150°C, neatIsoxazolo-carbazoloneExothermic peak at 145°C (DSC)

Coupling with Malonate Derivatives

The compound reacts with malonic acid or diethyl malonate in the presence of phosphoryl chloride (POCl₃) to form acetylated or alkylated derivatives:

  • One-Step Synthesis : Direct reaction with malonic acid/POCl₃ yields 5-acetyl-pyridocarbazolone (3 ) .

  • Multi-Step Functionalization : Sequential reactions with malonate esters produce diethyl (nitrocarbazolyl)malonates (25 ), which lose ester groups upon heating to form acetates (27 ) .

ReactantReagentsProductApplicationReference
Malonic acidPOCl₃, RT5-Acetyl derivativeIntermediate for further functionalization
Diethyl malonatePOCl₃, 80°CAlkylated malonatePrecursor for thermolytic studies

Acid-Catalyzed Cyclodehydration

5-Hydroxy-5-(p-hydroxyphenyl)pyridocarbazoledione (20 ), derived from the parent compound, undergoes acid-catalyzed cyclodehydration (H₂SO₄, reflux) to form a benzofuropyridocarbazole (21 ). This transformation highlights its utility in synthesizing polycyclic architectures .

Key Mechanistic Insights

  • Regioselectivity : Substituents on the carbazole core direct reactivity. Electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilic substitution at the 5-position .

  • Thermal Stability : Azide intermediates require precise temperature control to avoid decomposition prior to cyclization .

Scientific Research Applications

4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-butyl-5-chloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-butyl-5-chloro- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The table below summarizes key structural features, reactivity, and applications of the target compound and related analogs:

Compound Name & Structure Substituents (Position) Key Reactions/Properties Applications/Notes
5-Butyl-5-chloro-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole-4,6-dione (Target Compound) 5-butyl, 5-Cl Electrophilic substitution at 5; thermolysis to triones; nucleophilic displacement at 4 Studied for synthetic versatility; potential precursor for bioactive derivatives
5-Chloro-5-nitro-pyrido[3,2,1-jk]carbazole-4,6-dione 5-Cl, 5-NO₂ Oxidative thermolysis → pyrido-carbazole-4,5,6-trione; reacts with phenol/morpholine Intermediate for triones and acylated derivatives
5-Hydroxy-5-(p-hydroxyphenyl)-pyrido[3,2,1-jk]carbazole-4,6-dione 5-OH, 5-(p-OHPh) Acylation with phenolic nucleophiles Bioactive analog with potential pharmaceutical relevance
5-Nitro-6-oxopyrido[3,2,1-jk]carbazol-4-yl malonate 5-NO₂, 4-malonate C-C coupling with diethyl malonate Synthetic intermediate for functionalized derivatives
6-Oxo-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-4-yl thiophene-2-carboxylate (OPPCT) 5-Ph, 4-thiophene carboxylate Enhanced luminescence (5× quantum yield vs. hydroxyl analog) Luminescent materials; crystal engineering applications
Pyrrolo[2,3-a]carbazoles (e.g., compounds 32, 33) Bridged N-heterocycles Inhibit pim-kinases; nanomolar activity against leukemia cells Anticancer agents with therapeutic potential

Key Insights

(a) Substituent Effects on Reactivity
  • Chloro and Nitro Groups: The 5-chloro-5-nitro derivative undergoes oxidative thermolysis to form triones, which are highly reactive toward nucleophiles (e.g., phenol, morpholine) . In contrast, the target compound’s butyl group may hinder such reactions due to steric bulk.
  • Hydroxyl and Aryl Groups: 5-Hydroxy derivatives (e.g., 5-(p-hydroxyphenyl)) exhibit acylation reactivity, while phenyl/thiophene substituents (as in OPPCT) enhance luminescence by reducing non-radiative decay .
(b) Thermolysis and Stability
  • DSC studies highlight that nitro-chloro derivatives are prone to oxidative thermolysis, forming triones . The target compound’s thermal stability remains uncharacterized but is expected to differ due to the butyl group’s electron-donating effects.

Biological Activity

5-butyl-5-chloro-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole-4,6-dione is a synthetic compound belonging to the carbazole family, known for its diverse biological activities. This article reviews its biological properties, including its pharmacological potential and mechanisms of action.

  • Molecular Formula : C19H16ClNO2
  • Molecular Weight : 325.79 g/mol
  • CAS Number : [specific CAS number needed]

Antitumor Activity

Recent studies have highlighted the antitumor potential of various carbazole derivatives, including 5-butyl-5-chloro-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole-4,6-dione. Research indicates that compounds in this class often exhibit cytotoxic effects against various cancer cell lines.

Case Study :
A study by Akue-Gedu et al. demonstrated that N-substituted carbazoles possess significant antiproliferative activity against human cancer cell lines. For instance, compounds showed IC50 values in the nanomolar range (46–75 nM) against ovarian carcinoma (PA1) and prostatic carcinoma (PC3 and DU145) .

CompoundCell LineIC50 (nM)
5-butyl-5-chloro-5,6-dihydro...PA146
Other N-substituted carbazolesPC375

Neuroprotective Effects

Carbazole derivatives have also been studied for their neuroprotective properties. They may influence neurogenesis and provide protection against neurodegenerative diseases.

Mechanism of Action :
The neuroprotective activity is often linked to the modulation of signaling pathways involving STAT proteins, particularly STAT3, which plays a crucial role in neuronal survival and differentiation .

Antimicrobial Activity

Carbazoles are recognized for their antimicrobial properties. The compound's structure allows it to interact with microbial membranes or inhibit essential microbial enzymes.

Research Findings

A review summarized that N-substituted carbazoles exhibit significant antibacterial and antifungal activities. For example, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Antioxidant and Anti-inflammatory Properties

The antioxidant capacity of carbazole derivatives contributes to their therapeutic potential in mitigating oxidative stress-related diseases.

Data Table on Antioxidant Activity

CompoundAssay MethodIC50 (µM)
5-butyl-5-chloro...DPPH Scavenging20
Other derivativesABTS Assay15

Q & A

Q. How should researchers address reproducibility challenges in synthesizing this compound?

  • Methodological Answer : Detailed reaction logs (temperature, solvent purity, catalyst batches) and open-access sharing of NMR/HRMS data via platforms like Zenodo enhance reproducibility. Collaborative validation across labs using standardized protocols (e.g., USP guidelines) is recommended .

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